molecular formula C9H11BrN2O B1278154 2-Bromo-6-morpholinopyridine CAS No. 332134-60-8

2-Bromo-6-morpholinopyridine

Cat. No.: B1278154
CAS No.: 332134-60-8
M. Wt: 243.1 g/mol
InChI Key: RCGFRLCJCFDVOQ-UHFFFAOYSA-N
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Description

2-Bromo-6-morpholinopyridine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Bromo-6-morpholinopyridine and its derivatives are prominently utilized in the synthesis of various pharmaceutical compounds. For instance, a study conducted by Chaudhary et al. (2012) demonstrated the use of related compounds in the synthesis of novel pyrimidine derivatives. These derivatives displayed significant analgesic activity without ulcerogenic effects, showcasing their potential as safer analgesic agents (Chaudhary et al., 2012).

Similarly, Bonacorso et al. (2018) synthesized new series of quinolines using a method that involved this compound. These compounds were observed to have strong interactions with ct-DNA, suggesting possible applications in biomolecular studies (Bonacorso et al., 2018).

Anti-inflammatory Agents

Chaydhary et al. (2015) synthesized a series of pyrimidine derivatives using this compound. These compounds demonstrated significant anti-inflammatory activity, indicating their potential use in treating inflammation-related conditions (Chaydhary et al., 2015).

Antimicrobial and Anticancer Agents

Makisumi (1961) explored the reactivity of certain pyrimidine derivatives, including those synthesized using this compound, and identified potential applications in developing anticancer and antimicrobial agents (Makisumi, 1961).

Gene Activation Studies

Ando et al. (2001) reported a novel technique for gene activation in zebrafish embryos using compounds related to this compound. This method presents a potential tool for genetic research and manipulation (Ando et al., 2001).

Vasodilation Properties

Girgis et al. (2008) synthesized pyridinecarboxylates, utilizing related compounds, which demonstrated considerable vasodilation properties. This suggests potential applications in the treatment of cardiovascular diseases (Girgis et al., 2008).

Safety and Hazards

2-Bromo-6-morpholinopyridine is considered hazardous. It has a signal word of “Danger” and hazard statements include H301 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGFRLCJCFDVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428191
Record name 2-Bromo-6-morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332134-60-8
Record name 2-Bromo-6-morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-Bromo-pyridin-2-yl)-morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dibromopyridine (5.0 g, 20.7 mmol), triethylamine (3.0 ml, 21.7 mmol) and morpholine (1.8 g, 20.7 mmol) in dimethylsulfoxide (25 ml) was heated at 85° C. for 4 h. After cooling to ambient temperature the reaction was poured into water. After decanting off the aqueous, the gum was dissolved in dichloromethane, washed with water and saturated brine, then dried over magnesium sulfate, filtered and evaporated in vacuo to give a solid. Purification by chromatography on silica gel eluting with dichloromethane gave 4-(6-bromopyridin-2-yl)morpholine (3.0 g) as a white solid: δH (400 MHz, CDCl3) 3.50 (4H, t, J 5), 3.80 (4H, t, J 5), 6.50 (1H, d, J 8), 6.79 (1H, d, J 8), 7.31 (1H, dd, J 8 and 8); m/z (ES+) 242/244 (M++H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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